6-Bromo-4,4-dimethylchroman
Overview
Description
6-Bromo-4,4-dimethylchroman is a compound that is structurally related to various brominated and methylated derivatives of chroman. While the specific compound 6-Bromo-4,4-dimethylchroman is not directly mentioned in the provided papers, related compounds and their properties, synthesis, and applications are discussed, which can provide insights into the characteristics of 6-Bromo-4,4-dimethylchroman.
Synthesis Analysis
The synthesis of related brominated compounds often involves multi-step reactions with specific reagents and conditions tailored to introduce bromine atoms at desired positions on the aromatic ring or heterocycle. For instance, the one-pot synthesis of 6-bromo-4,4-dimethylthiochroman from bromobenzene is reported to be an efficient process with low consumption and pollution . This suggests that similar methodologies could potentially be applied to the synthesis of 6-Bromo-4,4-dimethylchroman, utilizing bromobenzene as a starting material and optimizing the reaction conditions to introduce the dimethyl groups at the appropriate positions.
Molecular Structure Analysis
The molecular structure of brominated chroman derivatives can be elucidated using spectroscopic techniques such as FT-IR, UV-Vis, and X-ray diffraction. For example, the compound (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol was characterized using these methods, and its intermolecular contacts were examined by Hirshfeld surfaces . Although the exact structure of 6-Bromo-4,4-dimethylchroman is not provided, similar analytical techniques could be employed to determine its molecular geometry and intermolecular interactions.
Chemical Reactions Analysis
Brominated compounds are often reactive and can participate in various chemical reactions. For example, 4-bromomethyl-6,7-dimethoxycoumarin derivatives are used as fluorescent labels for carboxylic acids in chromatographic detection . This indicates that brominated chroman derivatives could potentially be used in similar derivatization reactions, serving as intermediates or reagents in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated chroman derivatives can vary depending on the substituents and the solvent system used. For instance, the fluorescence quantum yields of 4-bromomethyl-6,7-dimethoxycoumarin derivatives are reported to be influenced by the solvent, with water providing the highest quantum yield . This suggests that the physical properties such as solubility, fluorescence, and reactivity of 6-Bromo-4,4-dimethylchroman would also be dependent on the solvent and could be fine-tuned for specific applications.
Scientific Research Applications
Application 1: Preparation of Medicines
- Summary of Application: 6-Bromo-4,4-dimethylthiochroman is an important intermediate in the preparation of some medicines, such as tazarotene , SSRT5 antagonists , and RAR-γ retinoid receptors .
- Methods of Application: The synthesis of 6-bromo-4,4-dimethylthiochroman has attracted much attention. It was first synthesized from benzenethiol and 1-bromo-3-methylbut-2-ene, which undergo cyclization and bromination . A new route was proposed in which 4-bromobenzenethiol reacts with 2-methyl-1,3-butadiene or 3-methylbut-3-en-1-yl diphenyl phosphate, and subsequently self-cyclizes .
- Results or Outcomes: The synthesis methods have been improved over time to increase yield and reduce pollution. The latest method involves a one-pot synthesis from bromobenzene, which includes chlorosulfonation, reduction, etherization, and cyclization .
Application 2: Binding Affinities to Aβ Plaques
- Summary of Application: Certain derivatives of 6-bromo-chroman-4-one have shown high binding affinities to Aβ plaques .
- Methods of Application: In vitro studies were conducted to determine the binding affinities of these derivatives .
- Results or Outcomes: The derivatives (E)-3-(4-methoxybenzylidene)-6-bromo-chroman-4-one and (E)-3-(4-dimethylamino-benzylidene)-6-bromo-chroman-4-one exhibited high binding affinities to Aβ plaques with 9.98 and 9.10 nM (Ki values), respectively .
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-bromo-4,4-dimethyl-2,3-dihydrochromene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c1-11(2)5-6-13-10-4-3-8(12)7-9(10)11/h3-4,7H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVHFVGZHIQVNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC2=C1C=C(C=C2)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30451344 | |
Record name | 6-bromo-4,4-dimethyl-chroman | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30451344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4,4-dimethylchroman | |
CAS RN |
1027915-16-7 | |
Record name | 6-bromo-4,4-dimethyl-chroman | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30451344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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